tetranor-Misoprostol-d5
Description
Tetranor-Misoprostol-d5 is a deuterated analog of tetranor-Misoprostol, a metabolite of the prostaglandin E1 analog Misoprostol. This compound is primarily utilized in research settings as an internal standard for mass spectrometry and metabolic pathway studies due to its isotopic labeling (deuterium at five positions), which enhances analytical precision by reducing interference from endogenous compounds . This compound is supplied as a solution in acetonitrile, with solubility in ethanol (~50 mg/mL), DMSO (~100 mg/mL), and aqueous buffers like PBS (1 mg/mL) .
Properties
Molecular Formula |
C17H28O5 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1/i2D3,9D2 |
InChI Key |
YFJARCYAVNJENL-WXAODGPZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)(C([2H])([2H])CCC)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of Misoprostol, followed by deuteration at the desired positions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetranor-Misoprostol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tetranor-Misoprostol-d5 is widely used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of Misoprostol and its metabolites.
Pharmacokinetics: Studying the metabolism and excretion of Misoprostol in biological systems.
Drug Development: Investigating the pharmacological properties and potential therapeutic applications of Misoprostol analogs.
Mechanism of Action
Tetranor-Misoprostol-d5, like Misoprostol, exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion and increasing mucus and bicarbonate production. This protective effect helps prevent gastric ulcers. Additionally, it induces uterine contractions by stimulating prostaglandin receptors in the uterus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Differences
Tetranor-Misoprostol-d5 differs from its parent compound, Misoprostol, by the absence of four methyl groups (tetranor designation) and the incorporation of five deuterium atoms. This structural modification reduces metabolic degradation rates compared to non-deuterated analogs, improving its utility in tracer studies . In contrast, Norprostol (a Misoprostol impurity) lacks deuterium and features a methyl ester group, altering its polarity and metabolic stability . Tafluprost, another tetranorprostaglandin analog, includes difluoro and phenoxy substitutions, enhancing its affinity for prostaglandin F2α receptors in ophthalmic applications .
Solubility and Stability
Metabolic Pathways
Misoprostol undergoes cytochrome P450-mediated oxidation to form dinor and tetranor metabolites, with this compound serving as a stable reference for these pathways . In contrast, Tafluprost is metabolized via ester hydrolysis, retaining its tetranor structure to enhance therapeutic duration . Norprostol, an intermediate in Misoprostol synthesis, lacks deuterium and is less stable under physiological conditions .
Research vs. Clinical Utility
- This compound: Exclusively for research (e.g., metabolic studies, biomarker validation) due to its hazardous classification and organic solvent requirements .
- Tafluprost : Approved for clinical use in glaucoma, highlighting the divergence in regulatory pathways between research chemicals and therapeutics .
- Misoprostol Acid-d5 Isomers : Used to study enzyme-substrate interactions, underscoring their role in biochemical research rather than direct therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
